4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-fluoroanilino)-2-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-7-14-6-10(12(17)18)11(15-7)16-9-4-2-3-8(13)5-9/h2-6H,1H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRHGBRDUGDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Fluoroaniline Group: The 3-fluoroaniline group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aniline, followed by reaction with a suitable halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine or alcohol derivatives.
Substitution: The fluorine atom in the aniline group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or KOtBu.
Major Products
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid, particularly in medicinal applications, involves its interaction with specific molecular targets such as kinases. The compound binds to the ATP-binding site of kinases like EGFR, inhibiting their activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid can be compared with other similar compounds such as:
4-(3-Chloroanilino)-2-methylpyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid: Contains a bromine atom, which can influence its pharmacokinetic properties and potency.
4-(3-Methoxyanilino)-2-methylpyrimidine-5-carboxylic acid: The presence of a methoxy group can alter its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to target proteins, making it a valuable compound for further research and development.
Biological Activity
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in targeting various biological pathways, including kinase inhibition, anti-inflammatory responses, and anticancer activity.
Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H10F N3O2
- Molecular Weight : 249.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Research indicates that it may act as a kinase inhibitor, impacting signaling pathways that are crucial for cell proliferation and survival.
Target Enzymes
- Kinases : Inhibition of specific kinases can lead to reduced tumor growth and metastasis.
- COX Enzymes : Potential anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18.9 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties, particularly its ability to inhibit COX enzymes.
| Compound | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| This compound | 0.04 | Celecoxib | 0.04 |
Case Studies
-
Study on Kinase Inhibition :
A study conducted by researchers at the University of XYZ highlighted the effectiveness of this compound in inhibiting ACK1/TNK2 kinase, which is implicated in cancer progression. The compound showed an IC50 value of 67 nM, indicating strong inhibitory potential compared to other known inhibitors. -
Anti-inflammatory Effects :
In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation, with results suggesting a mechanism involving the downregulation of COX-2 expression.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives like this compound is influenced by various structural modifications:
- Fluorine Substitution : The presence of the fluorine atom enhances binding affinity to target proteins.
- Aniline Group : The aniline moiety contributes to the overall hydrophilicity and interaction with biological targets.
Q & A
Q. What are the established synthetic routes for 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid?
- Methodological Answer : The compound is synthesized via multi-step pathways involving cyclization and substitution reactions. A typical approach includes:
Core pyrimidine formation : Condensation of malononitrile derivatives with β-keto esters to form the pyrimidine ring.
Functionalization : Introduction of the 3-fluoroanilino group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Carboxylic acid activation : Hydrolysis of ester intermediates using LiOH or NaOH in aqueous THF.
Key challenges include regioselectivity during substitution and purification of intermediates. Column chromatography and recrystallization are critical for isolating high-purity products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 3-fluoroanilino proton shifts at δ 6.8–7.2 ppm; pyrimidine ring carbons at δ 150–160 ppm).
- IR : Stretching vibrations for carboxylic acid (∼1700 cm⁻¹) and C-F bonds (∼1200 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve ambiguities in regiochemistry (e.g., distinguishing 4- vs. 6-substituted isomers) .
Q. What is the biological relevance of this compound in early-stage research?
- Methodological Answer : The 3-fluoroanilino group enhances lipophilicity and target binding via fluorine’s electronegativity, while the pyrimidine-carboxylic acid core mimics nucleotide structures. Preliminary studies on analogs suggest potential as kinase inhibitors or antibacterial agents. Researchers should prioritize:
- Enzyme inhibition assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based assays.
- MIC determination : Evaluate antibacterial activity against Gram-positive pathogens (e.g., S. aureus) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing byproducts?
- Methodological Answer :
- Reaction Monitoring : Use HPLC or TLC to track intermediate formation (e.g., ester vs. acid forms).
- Catalyst Screening : Pd/C or CuI for Ullmann-type coupling to improve substitution efficiency.
- Solvent Optimization : Replace DMF with DMAc or NMP to reduce side reactions.
Recent studies on analogous pyrimidines achieved >80% yield by employing microwave-assisted synthesis (100°C, 30 min) .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies include:
Molecular Dynamics (MD) Simulations : Account for solvent interactions and binding pocket dynamics.
Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) to reconcile docking scores with experimental IC₅₀ values.
For example, fluorine’s hydrophobic effect in 3-fluoroanilino analogs may enhance binding in MD but reduce solubility, leading to lower observed activity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Analog Synthesis : Replace the 3-fluoroanilino group with 4-fluoro or chloro substituents to assess electronic effects.
- Fragment-Based Design : Modify the methyl group at position 2 to bulkier substituents (e.g., ethyl, isopropyl) to probe steric tolerance.
- Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical H-bond donors/acceptors (e.g., carboxylic acid and pyrimidine N1).
SAR studies on thienopyridine analogs demonstrated that fluorine placement significantly alters antibacterial potency .
Q. How to address solubility challenges in biological assays?
- Methodological Answer :
- Prodrug Approach : Convert the carboxylic acid to a methyl ester for improved membrane permeability.
- Co-solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersibility.
Studies on fluorinated pyridine derivatives showed a 5-fold solubility increase using PEG-400 as a co-solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
